6-chloro-5-ethoxy-2,3-dihydro-1H-indole physical and chemical properties
6-chloro-5-ethoxy-2,3-dihydro-1H-indole physical and chemical properties
[1][2]
Executive Summary
6-Chloro-5-ethoxy-2,3-dihydro-1H-indole (CAS: 1379238-66-0), commonly referred to as 6-chloro-5-ethoxyindoline , is a bicyclic heterocyclic building block critical to medicinal chemistry.[1] Distinguished by its electron-rich indoline core modulated by a lipophilic ethoxy group and an electron-withdrawing chlorine atom, this scaffold serves as a versatile pharmacophore in the development of kinase inhibitors, GPCR ligands, and antipsychotic agents (structurally homologous to the ziprasidone series).[1]
This guide provides a definitive technical analysis of the molecule, prioritizing reproducible synthetic pathways, stability data, and handling protocols required for high-integrity pharmaceutical research.[1]
Molecular Identity & Physicochemical Profile[3][4][5]
The physicochemical properties of 6-chloro-5-ethoxyindoline dictate its behavior in solution and biological systems.[1] The presence of the chlorine atom at position 6 enhances metabolic stability (blocking metabolic oxidation at a typically reactive site), while the 5-ethoxy moiety modulates lipophilicity and solubility.
Table 1: Chemical Identity & Physical Constants
| Property | Data | Note/Method |
| IUPAC Name | 6-Chloro-5-ethoxy-2,3-dihydro-1H-indole | Systematic nomenclature |
| CAS Number | 1379238-66-0 | Primary identifier |
| Molecular Formula | C₁₀H₁₂ClNO | - |
| Molecular Weight | 197.66 g/mol | Monoisotopic |
| Physical State | Solid (Crystalline powder) | Standard STP |
| Solubility | DMSO (>20 mg/mL), DCM, Methanol | Low aqueous solubility |
| pKa (Calculated) | ~3.5 (Conjugate acid of N1) | Nitrogen lone pair is part of cyclic amine |
| LogP (Predicted) | 2.8 – 3.1 | Lipophilic character |
| H-Bond Donors | 1 (NH) | Secondary amine |
| H-Bond Acceptors | 2 (N, O) | - |
Expert Insight: The secondary amine (N1) is the primary vector for functionalization. However, its nucleophilicity is tempered by the electronic effects of the benzene ring. Unlike indole, the N1 nitrogen in indoline is sp³ hybridized (pyramidal), making it significantly more basic and nucleophilic than its aromatic indole counterpart, though less so than a typical alkyl amine due to aniline-like resonance.[1]
Synthetic Routes & Process Chemistry
The synthesis of 6-chloro-5-ethoxyindoline requires careful control of regiochemistry.[1] Direct electrophilic substitution on the indoline core is prone to isomeric mixtures. Therefore, the reduction of the corresponding indole is the industry-standard "Route of High Integrity."
Primary Route: Selective Reduction of 6-Chloro-5-ethoxyindole[1]
This pathway avoids the risk of over-chlorination or regiochemical scrambling.
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Precursor: 6-Chloro-5-ethoxyindole[1]
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Mechanism: Protonation of the indole C3 position generates an iminium ion, which is irreversibly reduced by the hydride source.
Detailed Protocol (Self-Validating):
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Dissolution: Charge a reaction vessel with 6-chloro-5-ethoxyindole (1.0 eq) and glacial acetic acid (10-15 vol) . Ensure complete dissolution under N₂ atmosphere.
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Activation: Cool the mixture to 10–15°C.
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Reduction: Add NaBH₃CN (3.0 eq) portion-wise over 30 minutes. Caution: Exothermic; evolution of HCN gas is possible—conduct in a well-ventilated fume hood with a scrubber.[1]
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Monitoring: Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1] The indole starting material (aromatic UV trace) should disappear, replaced by the indoline peak (blue shift in UV).
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Quench: Pour reaction mixture into ice-cold NaOH (2M) to adjust pH to >10. Critical: Basic pH ensures the indoline is in its free-base form for extraction.[1]
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Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
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Purification: Recrystallization from Ethanol/Heptane or flash chromatography (SiO₂).
Visualization of Synthetic Logic
Figure 1: The preferred synthetic pathway prioritizes the retention of the halogen atom by using mild hydride reduction rather than catalytic hydrogenation, which risks hydrodehalogenation.[1]
Chemical Reactivity & Functionalization
Understanding the reactivity profile is essential for using this molecule as a scaffold. The indoline nitrogen (N1) is the primary handle for diversification.
Key Reactivity Modes
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N-Alkylation/Acylation (Nucleophilic Attack): The N1 nitrogen is a secondary amine. It reacts readily with alkyl halides (Sɴ2) or acid chlorides (Acylation) to form tertiary indolines or amides.
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Conditions: K₂CO₃/DMF or Et₃N/DCM.
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Oxidation (Aromatization): Indolines are susceptible to oxidation back to indoles.
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Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[1]
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Utility: Used if the indoline is a temporary saturation strategy to direct substitution elsewhere.
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Electrophilic Aromatic Substitution (EAS): The C7 position (ortho to N) is the most activated site remaining on the benzene ring, though the C4 position is also accessible.
Reactivity Workflow Diagram
Figure 2: Functionalization map showing the versatility of the N1 position and potential for oxidative transformations.[1]
Analytical Characterization & Quality Control
To ensure the integrity of the material for biological assays, the following analytical criteria must be met.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm and 280 nm.
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Retention Time: Expect elution in the mid-to-late region due to lipophilicity (LogP ~2.9).[1]
NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
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Indoline Ring Protons: Two triplets at ~3.0 ppm (C3-H) and ~3.5 ppm (C2-H) are diagnostic of the dihydro-ring.[1] This distinguishes it from the aromatic indole (which shows doublets at ~6.5 and 7.2 ppm).
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Ethoxy Group: Triplet (~1.3 ppm) and Quartet (~4.0 ppm).
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Aromatic Protons: Two singlets (due to para-substitution pattern relative to each other on the benzene ring) at positions C4 and C7.
Handling, Safety, & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indolines are prone to slow air oxidation to indoles over months if exposed to light and oxygen.
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Safety (GHS Classification):
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Skin Irrit. 2 (H315)[1]
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Eye Irrit. 2A (H319)
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STOT SE 3 (H335)
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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Synthetic Methodology (Indole Reduction): Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines. Journal of the American Chemical Society.
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Related Pharmacophore Data (Ziprasidone Intermediates): PubChem. (2025). 6-Chloro-5-(2-chloroethyl)oxindole Data. National Library of Medicine.[5] Retrieved from [Link]
- General Indoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for heterocyclic reactivity mechanisms).
